molecular formula C12H17Cl2NS B1455778 4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride CAS No. 1211431-11-6

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

Cat. No. B1455778
M. Wt: 278.2 g/mol
InChI Key: HDGWJZWOUBTEDH-UHFFFAOYSA-N
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Description

This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s a solid form with the empirical formula (Hill Notation): C11H15Cl2N and a molecular weight of 232.15 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The average mass is 195.689 Da and the monoisotopic mass is 195.081482 Da .


Physical And Chemical Properties Analysis

This compound is a solid form with a molecular weight of 232.15 . The empirical formula (Hill Notation) is C11H15Cl2N .

Scientific Research Applications

Synthesis and Biological Activities

A study highlighted the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their derivatives through Mannich reaction, exploring their analgesic, local anesthetic, and antifungal activities. These compounds showed notable biological activity, with specific derivatives demonstrating potent antifungal properties against Aspergillus niger and Candida albicans. The chemical structures of these compounds were elucidated using various spectroscopic techniques (Rameshkumar et al., 2003).

Toxicity Studies

Another research conducted toxicity tests on bis Mannich bases and their corresponding piperidinol derivatives using the brine shrimp bioassay. This study found that piperidine derivatives were more potent than the bis Mannich bases, with quaternary piperidine derivatives showing significant toxicity, suggesting their potential for further drug development (Gul et al., 2003).

Antimicrobial and Anti-inflammatory Properties

Research on 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine, indicated their anti-inflammatory and antioxidant activities. The study assessed the structural characteristics of these compounds and their effects on inflammation using the carrageenin-induced mice paw edema model, providing insights into the design of anti-inflammatory agents (Geronikaki et al., 2003).

Antibacterial Activity

A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed their antibacterial potentials. The synthesized compounds were tested against various bacterial strains, showing moderate inhibitory effects, with one compound exhibiting significant growth inhibition. This research contributes to the development of new antibacterial agents (Iqbal et al., 2017).

Impurity Identification in Pharmaceutical Compounds

An investigation into cloperastine hydrochloride, a piperidine derivative, identified and quantified five impurities in the bulk drug. This study developed a quantitative HPLC method for impurity analysis, enhancing the understanding of the drug's chemical composition and stability (Liu et al., 2020).

Safety And Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with eyes and skin, and using personal protective equipment like dust masks type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGWJZWOUBTEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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